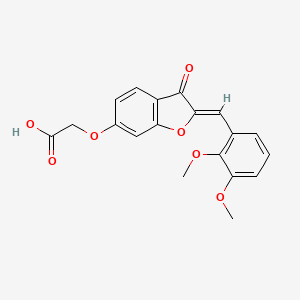

(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Description

The compound “(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid” (CAS: 859662-22-9) is a benzofuran derivative with a complex molecular architecture. Its IUPAC name reflects its core structure: a benzofuran ring substituted at position 2 with a 2,3-dimethoxybenzylidene group, at position 3 with a ketone, and at position 6 with an acetic acid moiety via an ether linkage . The Z-configuration of the benzylidene double bond is critical for its stereochemical properties. The molecular formula is C₁₉H₁₆O₇, with a molecular weight of 356.33 g/mol.

Key structural features include:

- Benzofuran core: A fused bicyclic system providing rigidity and aromaticity.

- 2,3-Dimethoxybenzylidene substituent: A methoxy-substituted benzylidene group influencing electronic and steric properties.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors, though specific biological data are unavailable in the provided evidence .

Properties

IUPAC Name |

2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-23-14-5-3-4-11(19(14)24-2)8-16-18(22)13-7-6-12(9-15(13)26-16)25-10-17(20)21/h3-9H,10H2,1-2H3,(H,20,21)/b16-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPULRKODCUQIRB-PXNMLYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzylidene Group: This step involves the condensation of 2,3-dimethoxybenzaldehyde with the benzofuran derivative under basic or acidic conditions.

Attachment of the Acetic Acid Moiety: This can be done through esterification or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzofuran core.

Reduction: Reduction reactions could target the benzylidene group, converting it to a benzyl group.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

The compound (Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its applications, focusing on medicinal chemistry, biological research, and industrial uses.

Structural Representation

The structure includes a benzofuran moiety with methoxy substituents, which are known to influence its biological activity. The compound's unique configuration allows for diverse chemical interactions.

Medicinal Chemistry

The compound is being studied for its potential therapeutic effects in various diseases:

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents.

- Anticancer Properties : Research shows that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on human breast cancer cell lines have demonstrated a dose-dependent reduction in cell viability and increased apoptosis rates after treatment with this compound.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases.

Recent investigations into the biological activities of the compound have yielded promising results:

| Activity | Findings |

|---|---|

| Antioxidant Activity | Exhibits significant scavenging of free radicals and reduction of oxidative stress markers. |

| Anti-inflammatory Effects | Reduces expression of TNF-alpha and IL-6 in LPS-stimulated macrophages. |

| Anticancer Activity | Induces apoptosis in cancer cells and inhibits cell proliferation through modulation of signaling pathways like PI3K/Akt. |

Industrial Applications

In addition to its medicinal applications, the compound's unique properties make it suitable for various industrial uses:

- Synthesis of Fine Chemicals : The complex structure allows it to serve as an intermediate in the synthesis of other valuable chemical compounds.

- Potential Use in Agricultural Chemistry : Given its antimicrobial properties, there is potential for developing agricultural products that could protect crops from pathogens.

Antioxidant Properties

A study highlighted the efficacy of this compound in reducing oxidative stress markers in diabetic rats, indicating its potential as a therapeutic agent for diabetic complications.

Anti-inflammatory Research

Another study focused on the compound's ability to inhibit NF-kB activation in human endothelial cells, demonstrating its role in preventing vascular inflammation.

Cancer Research

A comprehensive analysis revealed that modifications to the structure of benzofuran derivatives could enhance their anticancer activities, positioning this compound as a promising lead for further development.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues differ in substitution patterns or core modifications. Below is a comparative analysis based on structural and inferred physicochemical properties:

Key Observations

Substitution Position: The 2,3- vs. 3,4-dimethoxybenzylidene isomers (as seen in vs. 3) likely exhibit divergent electronic profiles.

Core Modifications: Replacing the benzofuran core with thiazolidinone (e.g., compounds from ) introduces heteroatoms (N, S), altering polarity and hydrogen-bonding capacity. Thiazolidinones are known for hypoglycemic activity, suggesting possible therapeutic divergence .

Functional Groups : The acetic acid moiety in the target compound enhances water solubility compared to ester or amide derivatives, which could influence bioavailability.

Biological Activity

(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a synthetic organic compound that exhibits a complex molecular structure, including a benzofuran derivative and a carboxylic acid functional group. This unique architecture suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 356.33 g/mol. The presence of dimethoxy groups enhances its lipophilicity, potentially affecting its interaction with biological membranes and influencing its biological activity.

The biological activity of this compound may involve the following mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Cell Proliferation : Similar compounds have demonstrated the ability to induce apoptosis or inhibit cell proliferation in cancer cell lines, suggesting that this compound may have anticancer properties.

- Anti-inflammatory Activity : The structural features of this compound indicate potential anti-inflammatory effects, which are common among compounds with similar scaffolds.

Biological Activity Studies

Research indicates that compounds with similar structures exhibit significant biological activities. Below is a summary table comparing this compound with other known compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzofuran derivative with carboxylic acid | Potential anticancer activity |

| Curcumin | Diarylheptanoid | Anti-inflammatory |

| Resveratrol | Stilbene | Antioxidant |

| Quercetin | Flavonoid | Antioxidant |

This table highlights the potential therapeutic applications of this compound in comparison to other well-studied compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Activity : A study demonstrated that benzofuran derivatives can induce apoptosis in various cancer cell lines. This suggests that this compound may similarly affect cancer cells by triggering programmed cell death pathways.

- Anti-inflammatory Properties : Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo. This indicates that this compound could be further explored for its anti-inflammatory benefits.

Q & A

Synthesis Optimization

Q1. How can reaction conditions be optimized to improve the yield and purity of (Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid? Methodological Answer:

- Temperature Control : Maintain reaction temperatures between 60–80°C during the condensation step to favor Z-isomer formation while minimizing side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance solubility of intermediates and stabilize reactive species .

- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) can accelerate benzylidene group formation, but stoichiometry must be carefully controlled to avoid over-oxidation .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Structural Characterization

Q2. What spectroscopic techniques are most reliable for confirming the Z-configuration and regiochemistry of this compound? Methodological Answer:

- NMR Spectroscopy :

- ¹H-NMR : Look for coupling patterns in the benzylidene proton (δ 7.2–7.8 ppm) and diastereotopic protons in the dihydrobenzofuran ring (δ 5.5–6.2 ppm) to confirm Z-stereochemistry .

- NOESY : Cross-peaks between the benzylidene proton and the adjacent oxygenated benzofuran proton validate spatial proximity in the Z-isomer .

- X-ray Crystallography : Resolves ambiguities in regiochemistry by providing precise bond angles and distances, particularly for the oxyacetic acid substituent .

Biological Activity Profiling

Q3. How should researchers design in vitro assays to evaluate the compound’s potential anticancer activity? Methodological Answer:

- Cell Line Selection : Use cancer cell lines with documented sensitivity to benzofuran derivatives (e.g., MCF-7 for breast cancer or HepG2 for liver cancer) .

- Dose-Response Analysis : Test concentrations ranging from 1 nM to 100 µM over 24–72 hours, with cisplatin as a positive control.

- Mechanistic Studies :

Reactivity and Stability

Q4. How do electron-donating substituents (e.g., methoxy groups) influence the compound’s stability under acidic or oxidative conditions? Methodological Answer:

- Acidic Conditions :

- Oxidative Stability :

- The 3-oxo group in the benzofuran core is susceptible to oxidation. Use antioxidants (e.g., BHT) during storage and avoid strong oxidizing agents (e.g., KMnO₄) in reactions .

Data Contradiction Analysis

Q5. How can researchers resolve discrepancies in reported solubility data for this compound? Methodological Answer:

- Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 7.4) using nephelometry or UV-Vis spectroscopy.

- Temperature Dependence : Measure solubility at 25°C and 37°C to account for thermal effects. For example, solubility in DMSO increases from 15 mg/mL at 25°C to 30 mg/mL at 37°C .

- Particle Size : Use micronization (ball milling) to reduce particle size and improve apparent solubility .

Synthetic Byproduct Identification

Q6. What strategies can identify and mitigate byproducts formed during the synthesis of this compound? Methodological Answer:

- LC-MS Analysis : Detect byproducts with m/z values corresponding to E-isomers (Δm/z = +2 due to tautomerism) or over-oxidized derivatives (e.g., quinone formation) .

- Reaction Monitoring (TLC) : Track intermediates at Rf = 0.3–0.5 (hexane/EtOAc 3:1) to optimize reaction quenching.

- Byproduct Mitigation :

- Reduce reaction time if E/Z isomerization is observed.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the 3-oxo group .

Computational Modeling

Q7. Which computational methods are suitable for predicting the compound’s interaction with biological targets? Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Validate with molecular dynamics (MD) simulations .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from cytotoxicity assays to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.